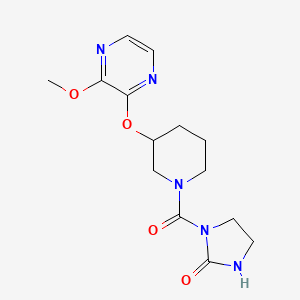

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one

Description

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a methoxypyrazine moiety with a piperidine ring and an imidazolidinone core, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name |

1-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4/c1-22-11-12(16-5-4-15-11)23-10-3-2-7-18(9-10)14(21)19-8-6-17-13(19)20/h4-5,10H,2-3,6-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCLSMYVVHZUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting with the preparation of the methoxypyrazine derivative. This is followed by the formation of the piperidine ring and the subsequent attachment of the imidazolidinone moiety. Common synthetic routes include:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The methoxypyrazine and piperidine moieties can undergo nucleophilic or electrophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is being investigated for its potential therapeutic effects in treating hematological disorders, pulmonary diseases, and conditions related to hypoxia.

Biological Studies: It is used in molecular simulation studies to understand its binding patterns and interactions with biological targets.

Industrial Applications: The compound’s unique structure makes it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to active sites in enzymes or receptors, altering their activity and leading to therapeutic effects. Molecular simulation studies have shown that the compound fits well in certain active sites, characterized by lower binding free energy .

Comparison with Similar Compounds

Similar Compounds

Piperidine derivatives: Such as 1-cinnamoylpiperidine and N-(3-phenylpropenoyl)piperidine.

Imidazole-containing compounds: These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one stands out due to its unique combination of a methoxypyrazine moiety with a piperidine ring and an imidazolidinone core. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Biological Activity

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This compound combines a methoxypyrazine moiety with a piperidine ring and an imidazolidinone core, suggesting diverse biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C15H17N5O3, and it possesses several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N5O3 |

| Molecular Weight | 305.33 g/mol |

| Solubility | Soluble in DMSO, DMF |

| Melting Point | Not specified |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may modulate pathways related to inflammation and microbial growth, which are critical in treating various diseases.

Therapeutic Potential

Research indicates that this compound shows promise in several areas:

- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of various pathogens. In vitro studies have demonstrated significant activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Initial investigations indicate that this compound may induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.

- Anti-inflammatory Effects : The compound's structural features may allow it to interact with inflammatory mediators, reducing the production of pro-inflammatory cytokines.

In Vitro Studies

Several studies have focused on the biological evaluation of this compound:

- Antimicrobial Activity : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assays : In cytotoxicity assays against human cancer cell lines (e.g., MDA-MB-231), the compound demonstrated IC50 values ranging from 5 to 15 µM, indicating moderate potency .

Molecular Docking Studies

Molecular docking simulations have suggested that the compound binds effectively to active sites of target proteins, such as cyclooxygenase (COX) enzymes, with binding affinities comparable to known inhibitors. This supports its potential as a lead compound for drug development targeting inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one, and how should reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

- Nucleophilic Substitution : React 3-methoxypyrazin-2-ol with a piperidine derivative (e.g., 3-hydroxypiperidine) using potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF or acetonitrile .

- Carbonyl Coupling : Use coupling reagents (e.g., EDCI or DCC) to conjugate the piperidine intermediate with imidazolidin-2-one. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours) under inert atmosphere .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For instance, methoxy protons on pyrazine appear as a singlet (~δ 3.9 ppm), while piperidine protons show splitting patterns between δ 1.5–3.5 ppm .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 388.2) and detect fragmentation patterns .

- Thermal Analysis (TGA/DTA) : Assess stability; decomposition above 200°C indicates thermal robustness .

Q. How can X-ray crystallography confirm the molecular structure, and what software tools are essential?

- Methodological Answer :

- Crystallization : Use slow evaporation (e.g., methanol/dichloromethane) to grow single crystals.

- Data Collection : Employ synchrotron radiation or Cu-Kα sources for high-resolution (<1.0 Å) data.

- Structure Refinement : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. Validate with R-factor (<5%) and electron density maps .

Advanced Research Questions

Q. What strategies elucidate structure-activity relationships (SAR) for imidazolidinone derivatives in neurological targets?

- Methodological Answer :

- Structural Modifications : Replace the piperidine "head" with pyrrolidinone or vary the "tail" (e.g., fluorobenzyl groups) to assess binding affinity to acetylcholinesterase (AChE) .

- In Vitro Assays : Measure IC₅₀ values using Ellman’s method for AChE inhibition. Compare with donepezil (IC₅₀ ~10 nM) .

- In Vivo Models : Test cognitive improvement in scopolamine-induced amnesia mice (Morris water maze, passive avoidance) .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Methodological Answer :

- Docking Validation : Cross-check AutoDock/Vina results with crystal structures (e.g., PDB 4EY7). Adjust force fields for solvation effects.

- Purity Checks : Use HPLC (C18 column, 90:10 acetonitrile/water) to rule out impurities affecting activity .

- Off-Target Screening : Perform kinase/GPCR panels to identify unintended interactions .

Q. What advanced crystallization techniques resolve structural ambiguities in functionalized piperidine derivatives?

- Methodological Answer :

- High-Throughput Screening : Use 96-well plates with varied precipitants (PEGs, salts) to optimize crystal growth.

- Twinned Data Handling : Apply SHELXE for iterative phasing and refine with twin laws (e.g., BASF parameter in SHELXL) .

- Synchrotron Radiation : Leverage microfocus beams (e.g., Diamond Light Source) for weakly diffracting crystals .

Q. What methodological considerations are vital for pharmacokinetic evaluation of this compound?

- Methodological Answer :

- In Vitro ADME : Assess metabolic stability using liver microsomes (e.g., t₁/₂ >60 min indicates suitability for oral dosing).

- In Vivo PK : Measure plasma concentration (LC-MS/MS) in rodents after oral administration. Calculate bioavailability (F >20% target) .

- BBB Penetration : Use MDCK-MDR1 monolayers to predict blood-brain barrier permeability (Papp >5×10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.